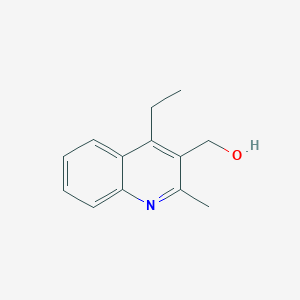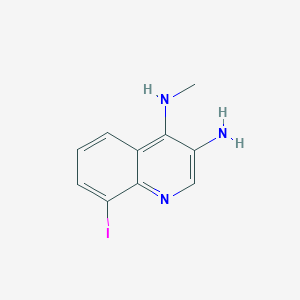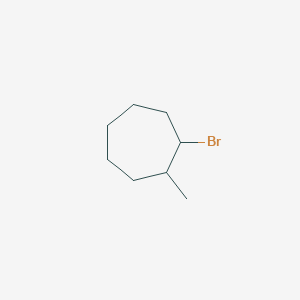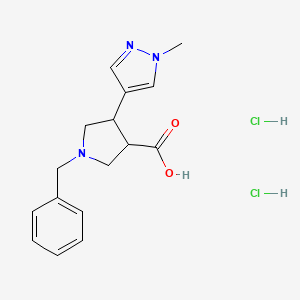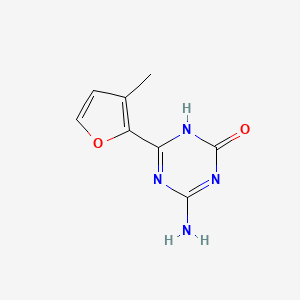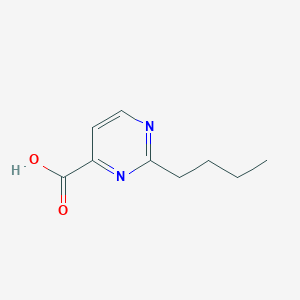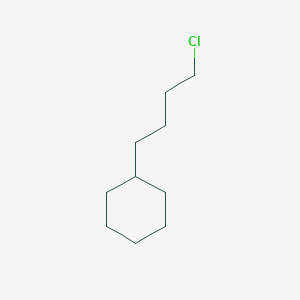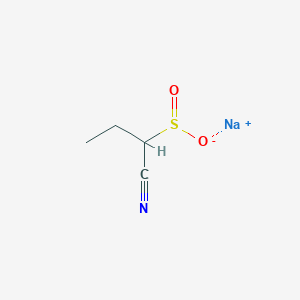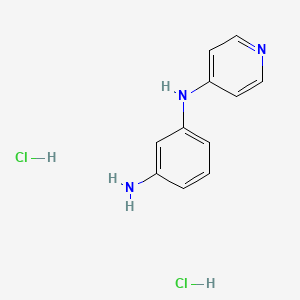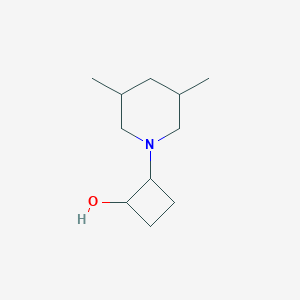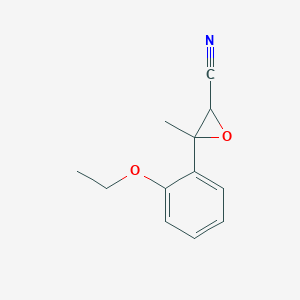
3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of an ethoxyphenyl group, a methyloxirane ring, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2-ethoxybenzaldehyde with a suitable epoxidizing agent in the presence of a base. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), to epoxidize the corresponding α,β-unsaturated nitrile. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzaldehyde and other carbonyl derivatives.
Reduction: Formation of 3-(2-ethoxyphenyl)-3-methyloxirane-2-amine.
Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile
- 3-(2-Ethoxyphenyl)-3-methyloxirane-2-carboxylic acid
- 3-(2-Ethoxyphenyl)-3-methyloxirane-2-thiol
Uniqueness
3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to the presence of both an ethoxy group and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-14-10-7-5-4-6-9(10)12(2)11(8-13)15-12/h4-7,11H,3H2,1-2H3 |
Clé InChI |
WLPSXLJRKAAMMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2(C(O2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


